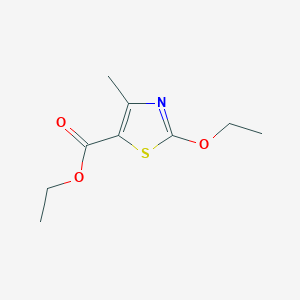

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate (CAS: 156498-54-3) is a thiazole-based ester characterized by an ethoxy group at position 2, a methyl group at position 4, and a carboxylate ester at position 5 of the thiazole ring. It is primarily utilized as a laboratory chemical and synthetic intermediate . The compound is commercially available with high purity (95%) and is often employed in the construction of complex heterocyclic systems due to its reactive thiazole core .

Propriétés

IUPAC Name |

ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-4-12-8(11)7-6(3)10-9(14-7)13-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLGPMLSJYMNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(S1)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-bromo-4-methylthiazole with ethyl 2-ethoxyacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiazolidine derivative.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols can replace the ethoxy group to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

Substitution: Amines, thiols; reactions can be performed in polar solvents such as ethanol or methanol, often with heating to accelerate the reaction.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiazolidine derivatives

Substitution: Amino or thiol-substituted thiazole derivatives

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate has been investigated for its potential as a lead compound in drug development due to its diverse biological activities.

Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for some microorganisms are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The antimicrobial mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic processes.

Anticancer Properties:

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. For example, a study on K562 leukemia cells reported an IC50 value of approximately 10 µM, indicating significant cytotoxicity . The mechanism appears to involve apoptosis induction through the activation of caspase pathways and disruption of cell cycle progression.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship have revealed that modifications to the thiazole ring can enhance biological activity. For instance, derivatives with halogen substitutions exhibited increased potency against cancer cell lines.

Case Studies

Case Study on Anticancer Activity:

A recent study assessed the cytotoxic effects of this compound on human lung (A549) and renal (TK-10) cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that specific derivatives demonstrated significantly higher cytotoxicity compared to the standard drug doxorubicin, with late apoptosis rates increasing notably in treated cells .

Applications in Materials Science

Beyond biological applications, this compound is also explored for its potential in materials science. Its unique chemical properties allow it to be utilized in developing materials with specific electronic or optical characteristics. Research indicates that thiazole derivatives can influence various biochemical pathways by interacting with enzymes and proteins .

Mécanisme D'action

The mechanism of action of ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact pathways involved can vary depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

The biological and physicochemical properties of thiazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key structural variations:

Key Research Findings

- Synthetic Efficiency : One-pot methods for dihydrothiazoles (75% yield) outperform traditional multi-step syntheses, offering scalability .

- Substituent Impact : Electron-withdrawing groups (e.g., nitro in ) reduce thiazole reactivity, while electron-donating groups (e.g., ethoxy in ) enhance stability.

- Pharmaceutical Relevance : Thiazole derivatives with aryl or heteroaryl substituents (e.g., benzimidazolyl in ) are prioritized in drug discovery for their binding versatility.

Data Tables

Table 1: Comparative Analysis of Thiazole Derivatives

| Property | This compound | 3-Ethyl-2-(ethylimino)-4-methyl-dihydrothiazole | Ethyl 2-acetamido-4-methylthiazole-5-carboxylate |

|---|---|---|---|

| Substituents | 2-ethoxy, 4-methyl | 2-ethylimino, dihydro ring | 2-acetamido |

| Synthetic Yield | N/A | 75% | 74% |

| Key Application | Synthetic intermediate | Biological activity exploration | Acetylation intermediate |

Table 2: Physicochemical Properties

| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Reactivity Profile |

|---|---|---|---|

| This compound | 2.1 | 10–20 | Moderate (ethoxy donor) |

| Ethyl 4-methyl-2-(3-nitrobenzamido)-1,3-thiazole-5-carboxylate | 3.5 | <1 | High (nitro electron sink) |

| Ethyl 2-(4-butoxy-3-formylphenyl)-4-methyl-1,3-thiazole-5-carboxylate | 4.2 | <1 | Low (steric hindrance) |

Activité Biologique

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The structural formula can be represented as follows:

This compound exhibits several functional groups that contribute to its reactivity and biological properties.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways and disruption of cell cycle progression.

Case Study:

In a recent study, the compound was tested on K562 leukemia cells, showing a significant reduction in cell viability with an IC50 value of approximately 10 µM. Flow cytometry analysis indicated that treated cells underwent apoptosis, characterized by increased Annexin V binding and propidium iodide staining .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cellular metabolism and signaling pathways. For instance:

- Enzyme Inhibition: The compound may bind to active sites of enzymes like topoisomerases, disrupting DNA replication and repair mechanisms.

- Receptor Interaction: It could modulate receptor activity related to cell growth and apoptosis.

Research Findings

Recent studies have expanded on the potential applications of this compound in drug development:

- Synthesis and Optimization: New synthetic routes have been developed to enhance yield and purity. For example, a one-pot synthesis method yielded up to 75% purity under mild conditions .

- Structure-Activity Relationship (SAR): Investigations into SAR have revealed that modifications to the thiazole ring can significantly enhance biological activity. For instance, derivatives with halogen substitutions exhibited increased potency against cancer cell lines .

Q & A

Q. What are the key physicochemical properties of ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate, and how do they influence experimental design?

The compound's solubility (e.g., ~0.97 g/L in water at 25°C), melting point (~40°C), and stability under varying temperatures are critical for solvent selection and reaction conditions. For instance, its low water solubility necessitates polar aprotic solvents (e.g., DMF or acetonitrile) for homogeneous reactions. The density (1.502 g/cm³) and boiling point (~402°C) inform purification strategies, such as vacuum distillation or recrystallization from ethanol/water mixtures .

Q. What spectroscopic methods are most effective for characterizing this thiazole derivative?

Nuclear magnetic resonance (NMR) is essential for confirming the thiazole ring substitution pattern and ester functionality. H NMR can resolve ethoxy group protons (δ ~1.3 ppm for CH, δ ~4.3 ppm for OCH), while C NMR identifies the carboxylate carbonyl (δ ~165–170 ppm). Mass spectrometry (ESI-MS or EI-MS) validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

Q. What synthetic routes are reported for this compound?

A common approach involves cyclocondensation of thiourea derivatives with α-halo ketones. For example, reacting ethyl 2-chloroacetoacetate with thiourea in ethanol under reflux yields the thiazole core. Subsequent functionalization (e.g., ethoxy substitution at C2) is achieved via nucleophilic aromatic substitution using sodium ethoxide .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments for this compound?

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of the thiazole ring geometry and substituent positions. For example, a related thiazole derivative (ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate) was resolved using SHELXL-97, revealing dihedral angles between aromatic rings (72.14° and 3.03°) that clarify steric and electronic effects . Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts, improving R-factor accuracy (<0.06) .

Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they affect material properties?

Graph set analysis (e.g., Etter’s rules) identifies C–H⋯O hydrogen bonds and π-π stacking as key interactions. In a structurally analogous compound, weak C–H⋯O bonds (2.5–3.0 Å) form inversion dimers, while thiazole ring π-stacking (3.6–3.8 Å) stabilizes layered packing. These interactions influence solubility, melting behavior, and crystallinity, which are critical for formulation in drug delivery systems .

Q. How can computational modeling predict the reactivity of the ethoxy and carboxylate groups in this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and frontier molecular orbitals. The ethoxy group’s electron-donating effect increases nucleophilicity at C2, while the carboxylate’s electron-withdrawing nature directs electrophilic attacks to C4. Molecular electrostatic potential (MEP) maps further highlight reactive sites for functionalization .

Q. What strategies address discrepancies in biological activity data for structurally similar thiazole derivatives?

Structure-activity relationship (SAR) studies require rigorous control of substituent electronic effects. For example, replacing the ethoxy group with a chlorosulfonyl moiety (as in ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate) alters LogP (from 2.1 to 3.5), impacting membrane permeability. Validating bioactivity via dose-response curves and co-crystallization with target proteins (e.g., mycobacterial Lysine aminotransferase) clarifies binding modes .

Methodological Tables

Table 1. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Solubility (HO) | 0.97 g/L (25°C) | Shake-flask |

| Melting Point | 40°C | DSC |

| LogP (Octanol-Water) | 2.1 (predicted) | ChemAxon |

Table 2. Crystallographic Parameters for Analogous Thiazole Derivatives

| Parameter | Value | Compound |

|---|---|---|

| Space Group | P | Triclinic |

| R-factor | 0.058 | SHELXL-97 refinement |

| Dihedral Angles | 72.14° (thiazole-chlorophenyl) | SC-XRD at 113 K |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.